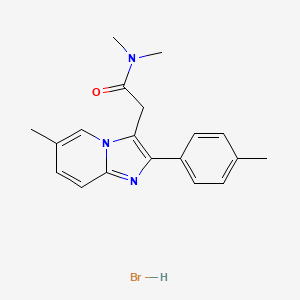

Zolpidem hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

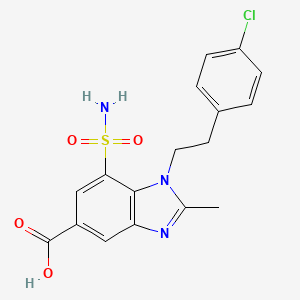

Zolpidem hydrobromide is a sedative-hypnotic medication primarily used for the short-term treatment of insomnia. It is a nonbenzodiazepine hypnotic of the imidazopyridine class, which acts on the central nervous system to induce sleep. This compound is known for its rapid onset of action and relatively short half-life, making it effective for initiating sleep without causing significant next-day residual effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of zolpidem involves a multi-step process. One of the improved methods for synthesizing zolpidem involves a CuI/BINOL-mediated tandem reaction of imine and alkyne. This method includes the formation of an imine intermediate, followed by a tandem reaction with propiolamide in the presence of CuI/BINOL as a promoter. This process yields zolpidem efficiently, with a 54% isolated yield and the hemitartrate salt of zolpidem produced in 37% yield by simple crystallization .

Industrial Production Methods

Industrial production of zolpidem typically involves large-scale synthesis using similar tandem reactions. The process can be scaled up to produce more than 10 grams of zolpidem, with yields increasing to 83% following the isolation of the intermediate imine . The use of catalysts such as CuI/BINOL and other copper-based catalysts is common in industrial settings to enhance the efficiency and yield of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Zolpidem undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary metabolic pathways involves the oxidation of zolpidem to form hydroxyzolpidem metabolites. These metabolites include 7-hydroxyzolpidem and 8-hydroxyzolpidem, which are formed through the addition of a hydroxy group to the pyridine ring .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of zolpidem include copper-based catalysts (e.g., CuI, CuCl), imines, alkynes, and propiolamide. Reaction conditions often involve the use of solvents such as toluene and acetonitrile, with reactions carried out at controlled temperatures to optimize yields .

Major Products Formed

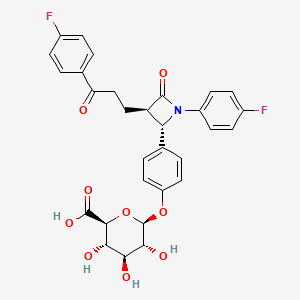

The major products formed from the reactions of zolpidem include its hydroxyzolpidem metabolites, zolpidem dihydrodiol, and its glucuronides. These products are formed through metabolic pathways involving oxidation and conjugation reactions .

Applications De Recherche Scientifique

Zolpidem hydrobromide has a wide range of scientific research applications. In medicine, it is primarily used for the treatment of insomnia, helping patients fall asleep faster and stay asleep longer. Research has also shown that zolpidem can improve sleep quality in patients with chronic insomnia and has mild muscle relaxant properties .

In addition to its use in treating insomnia, zolpidem has been studied for its potential to restore brain function in patients in a vegetative state following brain injury. It has shown the ability to reverse abnormal metabolism of damaged brain cells, leading to partial or complete restoration of brain function . Zolpidem is also used in forensic toxicology to analyze postmortem samples for the presence of the drug and its metabolites .

Mécanisme D'action

Zolpidem exerts its effects by binding to and modulating the activity of gamma-aminobutyric acid type A (GABA A) receptors that contain a benzodiazepine site. By enhancing the inhibitory activity of GABA A receptors, zolpidem suppresses neural transmission in the brain, leading to sedation and sleep induction . The drug selectively binds to GABA A receptors containing the α1 subunit, which mediates its sedative effects .

Comparaison Avec Des Composés Similaires

Zolpidem is often compared with other nonbenzodiazepine hypnotics, such as zaleplon and zopiclone they differ in their pharmacokinetic profiles, duration of action, and side effect profiles .

Similar Compounds

Zolpidem’s unique selectivity for GABA A receptors containing the α1 subunit distinguishes it from other Z-drugs, providing a balance between efficacy and safety in the treatment of insomnia .

Propriétés

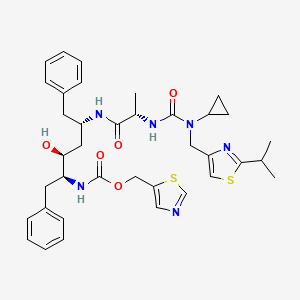

Numéro CAS |

299397-23-2 |

|---|---|

Formule moléculaire |

C19H22BrN3O |

Poids moléculaire |

388.3 g/mol |

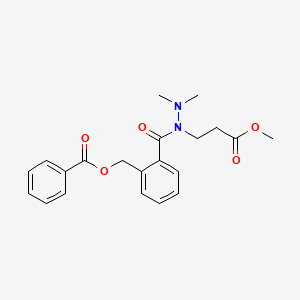

Nom IUPAC |

N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide;hydrobromide |

InChI |

InChI=1S/C19H21N3O.BrH/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19;/h5-10,12H,11H2,1-4H3;1H |

Clé InChI |

ZQPYVWMBTZWNRI-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C.Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthalenesulfonic acid, 8-amino-5-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B12766790.png)